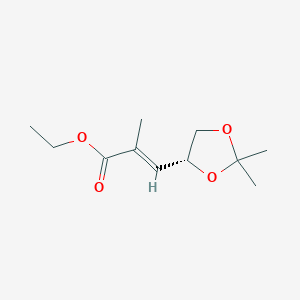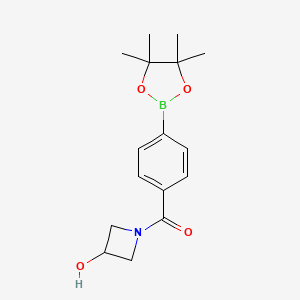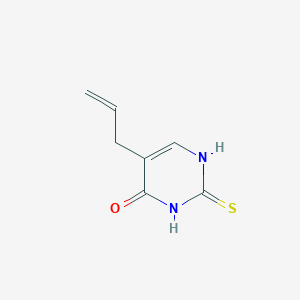
5-Allylthiouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Allylthiouracil is a derivative of thiouracil, a compound known for its antithyroid properties Thiouracil derivatives are commonly used in the treatment of hyperthyroidism due to their ability to inhibit the synthesis of thyroid hormones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allylthiouracil typically involves the condensation of allylthiourea with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a base such as sodium methoxide. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The purification process may involve additional steps such as chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Allylthiouracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiouracil derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have investigated its effects on enzyme activity and protein interactions.
Medicine: Its antithyroid properties make it a candidate for the treatment of hyperthyroidism.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 5-Allylthiouracil involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. By binding to the enzyme, this compound prevents the iodination of tyrosine residues in thyroglobulin, thereby reducing the production of thyroxine (T4) and triiodothyronine (T3). This inhibition leads to a decrease in thyroid hormone levels, which is beneficial in the treatment of hyperthyroidism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propylthiouracil: Another thiouracil derivative used in the treatment of hyperthyroidism.
Methimazole: A thionamide that also inhibits thyroid hormone synthesis.
Carbimazole: A prodrug that is converted to methimazole in the body.
Uniqueness
5-Allylthiouracil is unique due to its specific allyl group, which may confer different pharmacokinetic properties compared to other thiouracil derivatives. This structural difference can influence its absorption, distribution, metabolism, and excretion, potentially leading to variations in its efficacy and safety profile.
Propriétés
Numéro CAS |
86351-35-1 |
|---|---|
Formule moléculaire |
C7H8N2OS |
Poids moléculaire |
168.22 g/mol |
Nom IUPAC |
5-prop-2-enyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C7H8N2OS/c1-2-3-5-4-8-7(11)9-6(5)10/h2,4H,1,3H2,(H2,8,9,10,11) |
Clé InChI |
AABSUBJWMMNFQZ-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CNC(=S)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


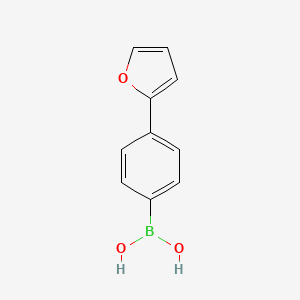


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-tosyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13982210.png)

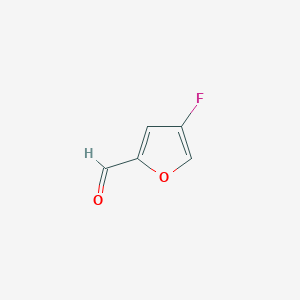

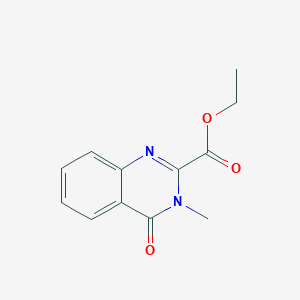
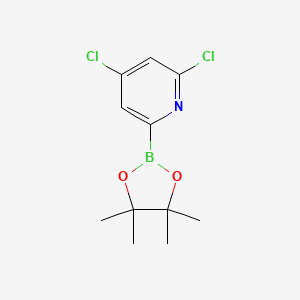
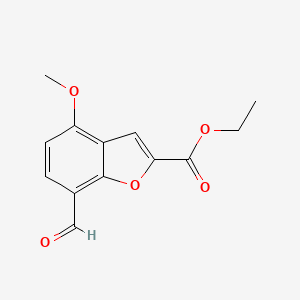
![1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]pyrrolidine](/img/structure/B13982248.png)
